molecular formula C8H15F3O B156438 (S)-1,1,1-Trifluorooctan-2-ol CAS No. 129443-08-9

(S)-1,1,1-Trifluorooctan-2-ol

Cat. No. B156438
M. Wt: 184.2 g/mol
InChI Key: INAIBHXNHIEDAM-ZETCQYMHSA-N
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Description

(S)-1,1,1-Trifluorooctan-2-ol is a compound that belongs to the class of organic molecules known as trifluoroalkanols. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxyl group (-OH) within their molecular structure. The specific structure of (S)-1,1,1-Trifluorooctan-2-ol indicates that it is an eight-carbon chain alcohol with three fluorine atoms attached to the first carbon and a hydroxyl group on the second carbon. The "(S)" denotes that this compound has a specific stereochemistry, meaning it is optically active and exists in one enantiomeric form.

Synthesis Analysis

The synthesis of trifluoroalkanols, such as (S)-1,1,1-Trifluorooctan-2-ol, can be achieved through various methods. One such method involves the use of scandium trifluoromethanesulfonate as a catalyst for the acylation of alcohols with acid anhydrides . This process is particularly effective for the synthesis of sterically-hindered secondary or tertiary alcohols, which may be relevant for the synthesis of (S)-1,1,1-Trifluorooctan-2-ol. Another approach is the enantioselective synthesis through the hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts . This method is notable for producing enantiomerically pure trifluoroalkanols, which is crucial for obtaining the (S)-enantiomer of 1,1,1-Trifluorooctan-2-ol.

Molecular Structure Analysis

The molecular structure of (S)-1,1,1-Trifluorooctan-2-ol is defined by its carbon chain, the trifluoromethyl group, and the hydroxyl group. The presence of fluorine atoms significantly affects the molecule's physical and chemical properties due to their high electronegativity and the strong carbon-fluorine bonds. The stereochemistry of the molecule is also important, as the spatial arrangement of atoms can influence reactivity and interaction with biological systems.

Chemical Reactions Analysis

Trifluoroalkanols like (S)-1,1,1-Trifluorooctan-2-ol can undergo various chemical reactions typical of alcohols, such as esterification, oxidation, and substitution. The trifluoromethyl group can also impart unique reactivity patterns, such as increased acidity of the alcohol and resistance to certain types of chemical transformations due to the strength of the C-F bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1,1,1-Trifluorooctan-2-ol are influenced by both the hydroxyl and trifluoromethyl groups. The compound is likely to have a higher boiling point compared to non-fluorinated alcohols of similar molecular weight due to the polar nature of the C-F and O-H bonds, which can lead to stronger intermolecular forces. The chemical properties include acidity, reactivity towards nucleophiles, and the potential to form hydrogen bonds, which can affect solubility and interaction with other molecules.

Scientific Research Applications

Comparative Hepatic Gene Expression

  • Research on rats treated with fluorinated compounds related to (S)-1,1,1-Trifluorooctan-2-ol showed significant changes in hepatic gene expression. This study is crucial for understanding the effects of these compounds on liver function and metabolic processes (Nilsen et al., 2008).

Estrogen-Like Properties of Fluorotelomer Alcohols

  • Some fluorotelomer alcohols, chemically related to (S)-1,1,1-Trifluorooctan-2-ol, have been found to exhibit estrogen-like properties. This finding is significant in the context of endocrine disruption and potential health impacts (Maras et al., 2005).

Biotransformation in Plant Cell Cultures

  • Cell suspension cultures of Nicotiana tabacum were used to study the biotransformation of compounds related to (S)-1,1,1-Trifluorooctan-2-ol. This research provides insights into the metabolic pathways and environmental fate of such compounds (Hamada et al., 1994).

Synthesis and Chemical Applications

  • Studies have explored the highly stereocontrolled synthesis of related fluorinated compounds, highlighting the potential applications in chemical synthesis and industrial processes (Shimizu et al., 1996).

Environmental and Health Concerns

  • Several studies have raised concerns about the environmental persistence and potential health effects of fluorinated compounds, including those related to (S)-1,1,1-Trifluorooctan-2-ol. Understanding their distribution and impact is crucial for assessing environmental and public health risks (Lindstrom et al., 2011).

Neuroendocrine Effects

  • Research on rats has indicated that perfluorooctane sulfonate, a related compound, can affect the neuroendocrine system. This study contributes to the understanding of the neurological impact of such substances (Austin et al., 2003).

Enantioselective Synthesis

  • The enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols has been achieved, indicating potential applications in pharmaceuticals and fine chemical manufacturing (Kuroki et al., 2000).

Diffusion Coefficients in Water

  • The study of diffusion coefficients of fluorinated surfactants in water provides essential data for understanding their behavior in aqueous environments, which is vital for environmental risk assessment (Pereira et al., 2014).

Worker Serum Concentrations and Medical Surveillance

  • Epidemiological assessments have been conducted to understand the concentration of related fluorinated compounds in workers and their potential health implications (Olsen et al., 2003).

Estrogenic Effects for Human Estrogen Receptor Isoforms

  • Further investigation into the estrogenic effects of fluorotelomer alcohols, similar to (S)-1,1,1-Trifluorooctan-2-ol, has been conducted to understand their interaction with human estrogen receptor isoforms (Ishibashi et al., 2007).

Developmental Toxicity Studies

  • The developmental toxicity of perfluoroalkyl acids and derivatives, including those related to (S)-1,1,1-Trifluorooctan-2-ol, has been reviewed to assess the potential risk to human health and the environment (Lau et al., 2004).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a chemical compound. It includes information on safe handling, storage, and disposal practices .

Future Directions

This involves understanding the current limitations and potential future applications of the compound. It could involve studying ongoing research trends and identifying gaps in the current knowledge .

properties

IUPAC Name

(2S)-1,1,1-trifluorooctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAIBHXNHIEDAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426466
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1,1-Trifluorooctan-2-ol

CAS RN

129443-08-9
Record name (2S)-1,1,1-Trifluorooctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EP Pozhidaev, VV Vashchenko… - Journal of Materials …, 2016 - pubs.rsc.org
Antiferroelectric liquid crystals (AFLCs) with a nanoscale helix pitch (<100 nm) were revealed in a composition containing achiral smectic-C biphenylpyrimidines and two non-…
Number of citations: 22 pubs.rsc.org
EP Pozhidaev, SI Torgova, VM Molkin… - … Crystals and Liquid …, 2009 - Taylor & Francis
We have synthesized and investigated a new chiral dopant. It belongs to the derivatives of p-terphenyldicarboxylic acid and has twisting power in the smectic C* mixture much higher …
Number of citations: 42 www.tandfonline.com
P Kirsch, M Bremer, A Taugerbeck… - Angewandte Chemie …, 2001 - Wiley Online Library
Insertion of a difluorooxymethylene bridge into the mesogenic core structure of phenylcyclohexane-based liquid crystals results in a class of materials that exhibits a surprising and …
Number of citations: 124 onlinelibrary.wiley.com

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